Mitigation of Cardiovascular Toxicity: Clean Cardiac Ion Channel Profile Compared to AZ683
AZD7507 was specifically designed to mitigate the cardiovascular toxicity observed with AZ683, a potent quinoline-based CSF-1R inhibitor. In vitro ion channel profiling demonstrates that AZD7507 exhibits weak inhibition of hERG (IC50 >30 μM) and NaV1.5 (IC50 = 26 μM) channels, whereas AZ683 showed more potent inhibition of these cardiac ion channels, which was linked to cardiovascular liabilities in vivo [1]. In a telemetry study in dogs, a single oral dose of AZD7507 produced no cardiovascular toxicity, no troponin elevation, and no ECG alterations [2].
| Evidence Dimension | hERG Ion Channel Inhibition (IC50) |
|---|---|
| Target Compound Data | >30 μM |
| Comparator Or Baseline | AZ683: Significantly lower IC50 (more potent inhibition) linked to cardiovascular toxicity |
| Quantified Difference | AZD7507 >30 μM vs. AZ683 more potent (exact value not disclosed in abstract) |
| Conditions | In vitro patch-clamp electrophysiology |
Why This Matters
Lower potency against cardiac ion channels correlates with reduced cardiovascular toxicity risk, making AZD7507 preferable for in vivo studies requiring chronic dosing.
- [1] Scott DA, Dakin LA, Daly K, et al. Mitigation of cardiovascular toxicity in a series of CSF-1R inhibitors, and the identification of AZD7507. Bioorg Med Chem Lett. 2013;23(16):4591-4596. View Source
- [2] AZD7507. Anjiechem. Accessed April 2026. View Source
